alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol is a synthetic compound used primarily in scientific research. It is a derivative of the amphetamine class of compounds and is known for its wide range of effects on the body, including changes in metabolism, appetite, and behavior. The compound is also found in various dietary supplements.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid . The reaction is carried out under anhydrous conditions and involves the use of solvents such as dichloromethane. The organic phase is washed with sodium carbonate and sodium chloride solutions before being concentrated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol has several scientific research applications:

Drug Discovery: The compound’s unique structure makes it a valuable building block for the synthesis of novel drug candidates, including inhibitors for enzymes such as acetylcholinesterase.

Material Synthesis: It is used in the synthesis of polysubstituted pyrroles and Schiff bases, which have applications in material science and medicinal chemistry.

Catalysis: The compound is used in catalytic processes, particularly in the oxidation of alcohols.

Medicinal Chemistry: Research suggests that the compound may exhibit antioxidant and anti-inflammatory properties, warranting further investigation into its therapeutic potential.

Wirkmechanismus

The mechanism of action of alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, as an acetylcholinesterase inhibitor, it may prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol: Similar in structure but lacks the methoxy group.

2-Benzylaminoethanol: Contains a benzyl group attached to the amino group but lacks the methoxy and benzyloxy groups.

Levalbuterol Related Compound F: Contains a benzyloxy group but has different substituents on the aromatic ring.

Uniqueness

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol is unique due to its combination of functional groups, including the amino, methoxy, and benzyloxy groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for scientific research and drug discovery.

Biologische Aktivität

Alpha-(Aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol, often referred to as a phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

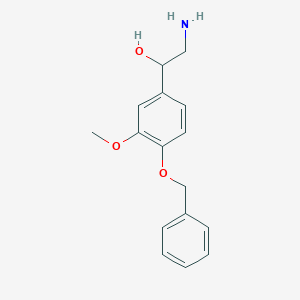

The chemical structure of alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol can be represented as follows:

This compound features a methoxy group and a phenylmethoxy group, which contribute to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

- Anticancer Properties : Research indicates that compounds similar to alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol may inhibit pathways involved in oncogenesis. For example, studies have shown that related compounds can block the TCF4/β-catenin transcriptional pathway, which is crucial in colorectal cancer progression . These compounds function by inhibiting the CREB-binding protein (CBP), thereby reducing survivin expression and promoting apoptosis in cancer cells.

- Sympathomimetic Effects : Some derivatives of aminomethyl compounds exhibit sympathomimetic properties, leading to bronchodilation effects. This is particularly relevant in the context of respiratory diseases where such activity can alleviate symptoms .

- Antimicrobial Activity : Preliminary studies suggest that phenolic compounds possess antimicrobial properties. The structural characteristics of alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol may enhance its efficacy against various bacterial strains, although specific data on this compound's antimicrobial activity remains limited.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer potential of related phenolic compounds, it was found that a derivative with a similar structure displayed significant cytotoxicity against HT-29 colon cancer cells with an IC50 value of 9 nM . This indicates a strong potential for alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol in cancer therapy, warranting further investigation into its efficacy and safety profiles.

Case Study: Sympathomimetic Effects

A related compound was evaluated for its sympathomimetic effects in animal models, demonstrating prolonged bronchodilation when administered in effective doses. This suggests that alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol could be beneficial for patients with chronic obstructive pulmonary disease (COPD) or asthma .

Eigenschaften

IUPAC Name |

2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBRTSGNLMOOQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571561 |

Source

|

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60372-08-9 |

Source

|

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.